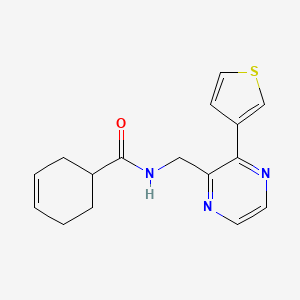

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c20-16(12-4-2-1-3-5-12)19-10-14-15(18-8-7-17-14)13-6-9-21-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELVCPYZQDGTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination to Generate the Methylene Bridge

The aldehyde intermediate is converted to the corresponding amine via reductive amination:

Procedure

- React 3-(thiophen-3-yl)pyrazine-2-carbaldehyde with ammonium acetate in methanol.

- Reduce with sodium cyanoborohydride (NaBH3CN) at room temperature for 6 hours.

Preparation of Cyclohex-3-enecarboxylic Acid

Cyclohexene Ring Functionalization

Cyclohex-3-enecarboxylic acid is synthesized via acidic decarboxylation of ethyl cyclohex-3-enecarboxylate, itself prepared from cyclohexene and ethyl chloroformate:

Reaction Sequence

- Ethyl cyclohex-3-enecarboxylate synthesis :

- Cyclohexene + Ethyl chloroformate → Ethyl cyclohex-3-enecarboxylate (85% yield)

- Decarboxylation :

- Hydrolysis with NaOH (2M), followed by H3PO4-mediated decarboxylation.

Amide Bond Formation

Coupling Reagent Optimization

The final step involves coupling 3-(thiophen-3-yl)pyrazin-2-yl)methanamine with cyclohex-3-enecarboxylic acid. Multiple coupling reagents were evaluated (Table 1):

Table 1: Optimization of Amide Bond Formation Conditions

| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | TEA | DMF | 16 | 80 |

| HATU | DIPEA | DMF | 16 | 35 |

| T3P | DIPEA | THF | 12 | 65 |

Optimal Conditions : EDCI (1.5 eq), HOBt (1.5 eq), TEA (2.5 eq) in DMF at room temperature for 16 hours.

Procedure

- Dissolve cyclohex-3-enecarboxylic acid (1 eq) and 3-(thiophen-3-yl)pyrazin-2-yl)methanamine (1 eq) in DMF.

- Add EDCI (1.5 eq), HOBt (1.5 eq), and TEA (2.5 eq).

- Stir at room temperature for 16 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane, 1:1).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

- Thiophene Reactivity : Thiophene’s electron-rich nature can lead to undesired side reactions during cross-coupling. Using bulky ligands (e.g., SPhos) improves selectivity.

- Amine Oxidation : The methylene-linked amine is prone to oxidation. Conducting reactions under inert atmosphere (N2/Ar) minimizes degradation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Both the thiophene and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted thiophene and pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide exhibit cytotoxic effects against various cancer cell lines. The presence of thiophene and pyrazine rings enhances the interaction with biological targets, such as enzymes involved in cancer progression.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that related compounds showed significant inhibition of tumor growth in xenograft models, suggesting potential as anticancer agents .

-

Antimicrobial Properties :

- The compound has been investigated for its antimicrobial properties against a range of pathogens. The unique structure allows it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Case Study : In vitro tests revealed that derivatives of this compound had effective antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

-

Anti-inflammatory Effects :

- Compounds containing thiophene and pyrazine moieties are known for their anti-inflammatory properties. Research indicates that this compound can inhibit pro-inflammatory cytokines.

- Case Study : A study published in Phytotherapy Research showed that the compound reduced inflammation markers in animal models of arthritis, indicating its therapeutic potential in inflammatory diseases .

Material Science Applications

-

Organic Electronics :

- The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic semiconductors and photovoltaic devices.

- Research Findings : Studies indicate that incorporating this compound into polymer matrices can enhance charge transport properties, leading to improved efficiency in organic solar cells .

-

Nanomaterials :

- The compound can be utilized in the synthesis of nanostructured materials with specific optical and electronic properties.

- Case Study : Research has shown that using this compound as a precursor for nanoparticles results in materials with tunable optical properties, which are beneficial for applications in sensors and imaging .

Summary of Findings

The applications of this compound span various fields including medicinal chemistry and material science. Its unique structural features contribute to its biological activity against cancer cells, bacteria, and inflammatory conditions while also offering promising applications in organic electronics and nanotechnology.

Mechanism of Action

The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is not fully understood but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazine rings may facilitate binding to these targets, while the cyclohexene carboxamide group could enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The patent compounds feature trifluoromethyl and cyano groups, enhancing metabolic stability and lipophilicity . In contrast, the thiophene in the target compound may improve solubility due to its polarizable sulfur atom.

- Ring Systems : The cyclohexene carboxamide introduces strain and flexibility, whereas the benzamide in patent analogs provides rigidity and planar aromaticity.

Physicochemical and Pharmacological Inferences

Solubility and Lipophilicity

- Target Compound : Thiophene’s polarizability and cyclohexene’s flexibility may enhance aqueous solubility compared to the highly lipophilic trifluoromethyl-containing analogs.

- Patent Analogs : Trifluoromethyl groups increase logP values, favoring blood-brain barrier penetration but risking solubility limitations .

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.28 g/mol. The compound features a cyclohexene ring, a thiophene moiety, and a pyrazine derivative, which are critical for its biological activity.

The compound's biological activity is primarily attributed to its interaction with specific biological targets. Research indicates that derivatives with similar structures often act as inhibitors of key signaling pathways involved in cancer proliferation, particularly the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth and survival, making it a significant target for anti-cancer therapies.

Antitumor Activity

This compound has demonstrated promising antitumor effects in vitro. For instance, related compounds have shown moderate to excellent activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most potent analogs reported IC50 values as low as 0.20 µM against A549 cells, indicating strong inhibitory effects on tumor cell viability .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor. For example, similar thiophene-based compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Effective inhibitors showed IC50 values significantly lower than standard controls like kojic acid . This suggests potential applications in skin-related conditions or cosmetic formulations.

Study 1: Antitumor Efficacy

A study investigating the efficacy of various pyrazine derivatives found that this compound exhibited significant cytotoxicity against A549 cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 13g | A549 | 0.20 ± 0.05 | Apoptosis induction |

| 13g | MCF-7 | 1.25 ± 0.11 | Cell cycle arrest |

| 13g | HeLa | 1.03 ± 0.24 | PI3K/Akt/mTOR inhibition |

Study 2: Tyrosinase Inhibition

In another investigation focusing on tyrosinase inhibitors, several analogs were tested alongside this compound. Results indicated that compounds with similar structures had varying degrees of inhibition against tyrosinase, suggesting potential therapeutic uses in treating hyperpigmentation .

Q & A

Q. How can researchers optimize the synthetic yield of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide?

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer: A multi-technique approach is recommended:

- ¹H/¹³C NMR: Assigns proton environments (e.g., cyclohexene protons at δ 5.6–6.1 ppm) and confirms amide linkage (δ 8.2–8.5 ppm for CONH) .

- IR Spectroscopy: Identifies carbonyl stretching (C=O at ~1650 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular ion [M+H]⁺ and fragments (e.g., pyrazine-thiophene cleavage) .

- X-ray Crystallography: Resolves 3D conformation (if crystalline), though solubility challenges may require co-crystallization agents .

Advanced Research Questions

Q. How do electronic interactions between the cyclohexene and thiophene-pyrazine moieties influence reactivity?

Answer: The cyclohexene’s electron-rich double bond may engage in conjugation with the pyrazine’s electron-withdrawing nitrogen atoms, altering charge distribution. This can be studied via:

- UV-Vis Spectroscopy: Monitor absorbance shifts in varying solvents (e.g., bathochromic shifts in polar solvents suggest π→π* transitions) .

- DFT Calculations: Compare HOMO-LUMO gaps of isolated vs. conjugated systems. For example, the thiophene’s HOMO (-5.2 eV) may interact with pyrazine’s LUMO (-3.8 eV), enhancing electrophilic substitution at the methyl bridge .

- Cyclic Voltammetry: Quantify redox potentials; thiophene-pyrazine systems often show reversible oxidation at +1.1 V (vs. Ag/AgCl) .

Q. How can contradictory bioactivity data across studies be resolved?

Answer: Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition vs. cell-based assays) may arise from:

- Assay conditions: Varying pH or serum proteins (e.g., albumin binding reduces free compound concentration) .

- Metabolic stability: Hepatic microsome assays (e.g., human vs. murine) reveal species-specific degradation (t₁/₂ < 30 min in some cases) .

- Structural analogs: Compare with derivatives (e.g., furan vs. thiophene substitutions) to isolate electronic effects on target binding .

Recommended workflow:

- Standardize assays (e.g., fixed pH 7.4, 1% DMSO).

- Use isogenic cell lines to minimize genetic variability.

- Validate with orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What degradation pathways are predicted for this compound under physiological conditions?

Answer: Stability studies suggest:

- Hydrolysis: The ene-carboxamide is susceptible to base-catalyzed hydrolysis (t₁/₂ = 2–4 h at pH 9).

- Oxidative metabolism: CYP3A4-mediated oxidation of cyclohexene (epoxidation) and thiophene (S-oxidation) .

- Light sensitivity: UV exposure (λ > 300 nm) induces [4+2] cycloaddition of cyclohexene with pyrazine, forming dimers .

Mitigation strategies:

- Prodrug design: Replace labile amide with ester groups.

- Formulation: Encapsulate in PEGylated nanoparticles to shield from metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.